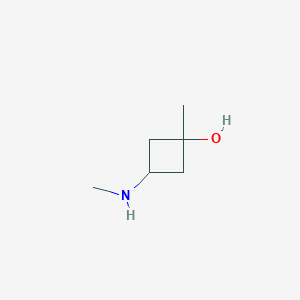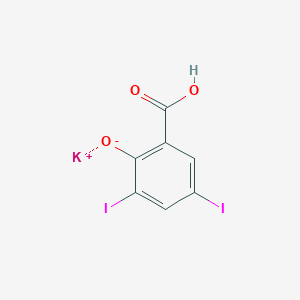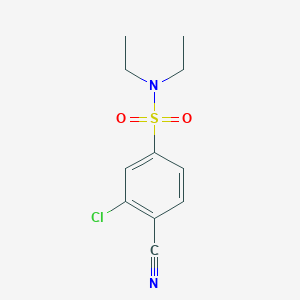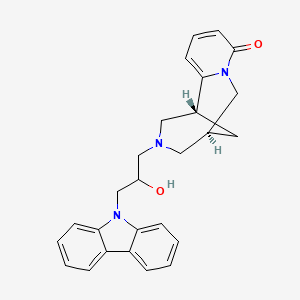![molecular formula C15H15BrCl2NO3P B14916110 Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate](/img/structure/B14916110.png)
Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate is an organophosphorus compound characterized by the presence of bromine, chlorine, and phosphonate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate typically involves the reaction of 4-bromoaniline with 3,4-dichlorobenzaldehyde, followed by the addition of dimethyl phosphite. The reaction is usually carried out under solvent-free conditions with a catalyst such as triethylamine hydrogen sulfate ([Et3NH][HSO4]) to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphonic acids, while reduction could produce amines or alcohols.
科学的研究の応用
Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
作用機序
The mechanism of action of Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
Dimethyl 4-bromophenyl phosphate: Similar in structure but lacks the dichlorophenyl group.
Diethyl (4-bromophenyl)phosphonate: Similar but with ethyl groups instead of methyl groups.
Pyrazoline derivatives: Compounds with similar biological activities but different core structures.
Uniqueness
Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C15H15BrCl2NO3P |
|---|---|
分子量 |
439.1 g/mol |
IUPAC名 |
N-[(4-bromophenyl)-dimethoxyphosphorylmethyl]-3,4-dichloroaniline |
InChI |
InChI=1S/C15H15BrCl2NO3P/c1-21-23(20,22-2)15(10-3-5-11(16)6-4-10)19-12-7-8-13(17)14(18)9-12/h3-9,15,19H,1-2H3 |
InChIキー |
MUNFYJKZPCJMFW-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(C(C1=CC=C(C=C1)Br)NC2=CC(=C(C=C2)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


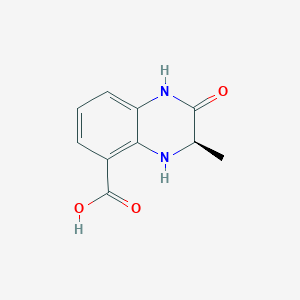
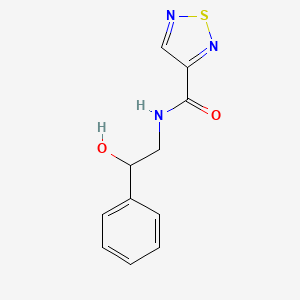
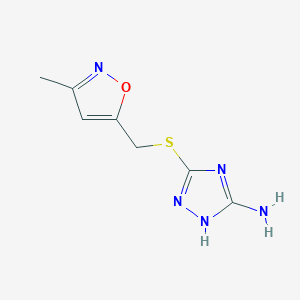
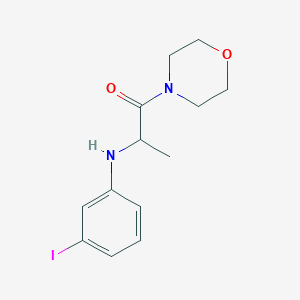
![2-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14916044.png)
![5A,6-dihydrodibenzo[b,f]oxepine-2,4-diamine](/img/structure/B14916053.png)
![6-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14916054.png)
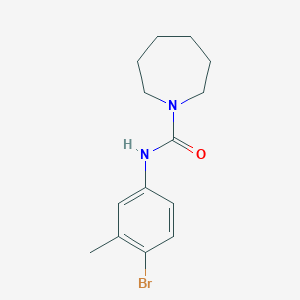
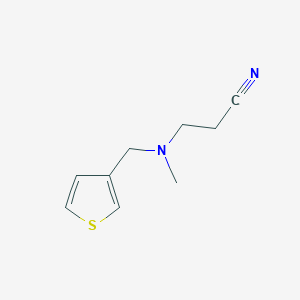
![1-(4-Methylphenyl)-4-[4-(phenylsulfonyl)piperazin-1-yl]phthalazine](/img/structure/B14916066.png)
